3,5-Dibutyl-4-propyl-1H-pyrazole

Lipophilicity Physicochemical Property Drug Design

Secure a critical R&D intermediate with a precisely defined substitution pattern. This 3,5-dialkyl-4-propyl pyrazole is a cornerstone for probing the lipophilic tolerance of kinase and GPCR binding sites without altering the hydrogen-bonding pharmacophore. Its forced regiospecificity eliminates C-alkylation side reactions, ensuring cleaner synthetic yields for N-functionalized library production. Differentiate your ADH research with a high-lipophilicity inhibitor that serves as a perfect matched molecular pair with its 3,5-dimethyl analog.

Molecular Formula C14H26N2
Molecular Weight 222.37 g/mol
CAS No. 22905-88-0
Cat. No. B15480909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibutyl-4-propyl-1H-pyrazole
CAS22905-88-0
Molecular FormulaC14H26N2
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCCCCC1=C(C(=NN1)CCCC)CCC
InChIInChI=1S/C14H26N2/c1-4-7-10-13-12(9-6-3)14(16-15-13)11-8-5-2/h4-11H2,1-3H3,(H,15,16)
InChIKeyHHPYEVUIEKYYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / 5 grams / 25 grams / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibutyl-4-propyl-1H-pyrazole (CAS 22905-88-0): Procurement-Relevant Chemical Profile


3,5-Dibutyl-4-propyl-1H-pyrazole is a fully substituted, C-alkylated pyrazole derivative (C14H26N2, MW 222.37 g/mol) [1]. Pyrazoles are a privileged scaffold in medicinal chemistry and agrochemicals, and the unique substitution pattern of this compound—with butyl groups at positions 3 and 5 and a propyl group at position 4—confers distinct steric and electronic properties that differentiate it from other dialkyl- or monoalkyl-pyrazoles [2][3]. This compound serves as a key intermediate or reference standard in research programs focusing on alcohol dehydrogenase (ADH) inhibition, kinase modulation, and the development of lipophilic heterocyclic building blocks.

Why 3,5-Dibutyl-4-propyl-1H-pyrazole Cannot Be Freely Substituted by In-Class Analogs


The pyrazole class exhibits extreme sensitivity to alkyl substitution patterns in both potency and selectivity. Research demonstrates that elongating the 4-alkyl chain on pyrazoles systematically increases inhibitory potency against liver alcohol dehydrogenase, with each additional methylene unit approximately doubling the inhibitory constant [1]. Critically, branching of the 4-alkyl chain diminishes activity [2], and the presence or absence of substituents at positions 3 and 5 further modulates lipophilicity, steric bulk, and target binding. Consequently, replacing 3,5-dibutyl-4-propyl-1H-pyrazole with a generic 4-propylpyrazole, 3,5-dimethyl-4-propyl analog, or an unbranched 4-butylpyrazole would yield entirely different physicochemical and biological profiles, potentially invalidating experimental results or synthetic outcomes.

Quantitative Differentiation Evidence for 3,5-Dibutyl-4-propyl-1H-pyrazole


Enhanced Lipophilicity (cLogP) Relative to Simpler 4-Alkylpyrazoles

The computed octanol-water partition coefficient for 3,5-dibutyl-4-propyl-1H-pyrazole (cLogP / XLogP) quantifies a substantial log unit increase in lipophilicity compared to mono-4-alkylpyrazoles, driven by the three appended alkyl chains. This directly alters membrane permeability, protein binding, and ADME profiles. [1]

Lipophilicity Physicochemical Property Drug Design

Positional Blockade of 3,5-Sites Provides Differentiated Synthetic Utility from Mono-4-Alkylpyrazoles

In contrast to 4-propyl-1H-pyrazole, which retains two reactive N-H and two C-H sites for further derivatization, 3,5-dibutyl-4-propyl-1H-pyrazole is pre-blocked at the carbon positions most susceptible to electrophilic attack and metallation. This forced regiospecificity is valuable in multi-step syntheses where 3,5-functionalization would constitute a side reaction. [1]

Synthetic Chemistry Regioselectivity Pyrazole Alkylation

Inferred ADH Inhibitory Potency Advantage Over Non-4-Alkyl or Shorter-Chain Pyrazoles

Dahlbom et al. (1974) demonstrated that for 4-alkylpyrazoles, each methylene unit added to a normal 4-alkyl chain approximately doubles the inhibitory potency against horse liver ADH [1]. Rozas & Martín (1994) further showed that unbranched 4-alkyl chains correlate directly with increased inhibitory activity, while chain branching at the 4-position reduces activity [2]. Extrapolating from these class-level SAR trends, 3,5-dibutyl-4-propyl-1H-pyrazole—bearing an unbranched 4-propyl chain—would be expected to exhibit approximately 2-fold greater ADH inhibitory potency than 4-ethylpyrazole and approximately 0.5-fold the potency of 4-butylpyrazole, assuming the 3,5-dibutyl groups do not sterically interfere with the ADH active site.

Alcohol Dehydrogenase Inhibition Enzyme Inhibition Structure-Activity Relationship

Topological Polar Surface Area (TPSA) and Rotatable Bond Differentiation from 3,5-Dimethyl-4-propylpyrazole

3,5-Dibutyl-4-propyl-1H-pyrazole possesses 8 rotatable bonds, compared to only 2 rotatable bonds in the 3,5-dimethyl-4-propyl analog [1]. This 4-fold increase in conformational flexibility, combined with a comparable TPSA (28.68 Ų) [2], differentiates target binding entropy, aqueous solubility, and crystallinity—parameters critical for pharmaceutical formulation and biological assay design.

Physicochemical Property Drug-Likeness Permeability

Hydrogen Bond Donor/Acceptor Profile Matched to Mono-Alkylpyrazoles for Isostere Replacement Studies

Despite possessing three alkyl substituents, 3,5-dibutyl-4-propyl-1H-pyrazole retains exactly one hydrogen bond donor (N-H) and one hydrogen bond acceptor (N atom), identical to the HBD/HBA profile of unsubstituted pyrazole, 4-propylpyrazole, and 4-methylpyrazole . This conserved hydrogen bonding capacity, combined with a drastically altered lipophilicity and steric profile, makes it a unique tool for scaffold-hopping studies where target engagement via the pyrazole N-H is maintained while modulating off-target interactions through peripheral alkyl bulk.

Hydrogen Bonding Bioisostere Design Scaffold Hopping

Recommended Application Scenarios for 3,5-Dibutyl-4-propyl-1H-pyrazole Based on Quantitative Differentiation Evidence


Lipophilic ADH Inhibitor Probe for Alcohol Metabolism Studies

Based on the class-level SAR showing that 4-alkyl chain elongation systematically increases ADH inhibitory potency [1], and the computed cLogP of 4.05 [2], 3,5-dibutyl-4-propyl-1H-pyrazole is well-suited as a moderate-potency, high-lipophilicity ADH inhibitor for in vitro studies where membrane partitioning or intracellular access is required. The compound offers a differentiated solubility and distribution profile compared to the clinically used 4-methylpyrazole (fomepizole, cLogP ≈ 1.0), enabling complementary experimental designs in alcohol metabolism research.

Conformationally Diverse Scaffold for Entropy-Driven Binding Studies

With 8 rotatable bonds versus only 2 for 3,5-dimethyl-4-propylpyrazole [1], this compound provides a 6-bond (300%) increase in conformational degrees of freedom while maintaining identical hydrogen bonding pharmacophore (HBD=1, HBA=1). This unique property profile makes it a valuable tool for isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies designed to parse entropic versus enthalpic contributions to target binding, where the analog pair (dimethyl vs. dibutyl) can serve as a matched molecular pair for thermodynamic analysis.

Pre-Functionalized Pyrazole Building Block for N-1 Selective Derivatization

The 3,5-dibutyl substitution pattern blocks the most reactive carbon positions on the pyrazole ring, leaving only N-1 and N-2 as accessible functionalization sites [1]. This forced regiospecificity eliminates competing C-alkylation or C-acylation side reactions that plague syntheses starting from 4-propyl-1H-pyrazole or unsubstituted pyrazole. The compound is recommended as a starting material for libraries of N-substituted pyrazoles where 3,5-disubstitution is desired in the final product but complicates the synthetic route if introduced later.

Bioisostere Scanning in Kinase Inhibitor or GPCR Ligand Programs

The conserved hydrogen bond donor/acceptor profile (identical to the core pyrazole pharmacophore) combined with strongly differentiated lipophilicity (cLogP 4.05 vs. ~1.0-2.3 for simpler pyrazoles) [2] enables this compound to serve as a lipophilic bioisostere in medicinal chemistry programs targeting kinase ATP-binding sites or GPCR orthosteric pockets. Researchers can probe the lipophilic tolerance of a binding site without altering the key hydrogen bonding interaction mediated by the pyrazole N-H.

Quote Request

Request a Quote for 3,5-Dibutyl-4-propyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.